molecular formula C10H12F3N3O2 B13670984 tert-Butyl (6-(trifluoromethyl)pyridazin-3-yl)carbamate

tert-Butyl (6-(trifluoromethyl)pyridazin-3-yl)carbamate

Cat. No.: B13670984
M. Wt: 263.22 g/mol
InChI Key: AFKYUBCOMJTHTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (6-(trifluoromethyl)pyridazin-3-yl)carbamate is a chemical compound with the molecular formula C11H13F3N2O2 It is a derivative of pyridazine, a heterocyclic aromatic organic compound, and contains a trifluoromethyl group, which is known for its electron-withdrawing properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-(trifluoromethyl)pyridazin-3-yl)carbamate typically involves the reaction of 6-(trifluoromethyl)pyridazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-(trifluoromethyl)pyridazin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

tert-Butyl (6-(trifluoromethyl)pyridazin-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (6-(trifluoromethyl)pyridazin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets by increasing its lipophilicity and electron-withdrawing properties. This can lead to the inhibition or activation of the target, resulting in various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (6-(trifluoromethyl)piperidin-3-yl)carbamate
  • tert-Butyl (6-bromo-2-(trifluoromethyl)pyridin-3-yl)carbamate
  • tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate

Uniqueness

tert-Butyl (6-(trifluoromethyl)pyridazin-3-yl)carbamate is unique due to its combination of a pyridazine ring and a trifluoromethyl group. This structure imparts specific electronic and steric properties that can enhance its reactivity and binding affinity compared to similar compounds. Additionally, the tert-butyl carbamate group provides stability and protection during chemical reactions, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C10H12F3N3O2

Molecular Weight

263.22 g/mol

IUPAC Name

tert-butyl N-[6-(trifluoromethyl)pyridazin-3-yl]carbamate

InChI

InChI=1S/C10H12F3N3O2/c1-9(2,3)18-8(17)14-7-5-4-6(15-16-7)10(11,12)13/h4-5H,1-3H3,(H,14,16,17)

InChI Key

AFKYUBCOMJTHTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN=C(C=C1)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.